Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate
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Overview
Description
“Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate” is a chemical compound used for pharmaceutical testing . It has a molecular weight of 323.97 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H8Br2O3 . The InChI code for this compound is 1S/C9H8Br2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 .Scientific Research Applications
Synthesis and Derivatives
Methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate and its derivatives have been studied extensively in the field of organic synthesis. One significant research area involves the bromination of related compounds, which has led to the creation of various bromo derivatives. For instance, Baltrushis, Beresnevichyus, and Mitskyavichyus (1982, 1983) demonstrated the synthesis of several bromo derivatives through bromination processes, yielding compounds like 1-(3,5-dibromo-4-hydroxyphenyl)-5-bromo-6-methyldihydrouracils and 1-(3,5-dibromo-4-hydroxyphenyl)-5-methyluracil, highlighting the compound's utility in creating diverse chemical structures (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982)(Baltrushis, Beresnevichyus, & Mitskyavichyus, 1983).
Biological Activities
This compound's derivatives have been explored for various biological activities. Varma et al. (2006) isolated phenylacetic acid derivatives from the culture mycelia of Curvularia lunata, which showed potential biological activities, including antimicrobial effects. This indicates the compound's potential in bioactive molecule development (Varma et al., 2006).
Molecular Structures and Properties
The molecular structures and properties of this compound derivatives have also been a subject of study. For example, Lee, Ryu, and Lee (2017) reported on the crystal structure of a related compound, which is essential for understanding the compound's chemical properties and potential applications in materials science and pharmaceuticals (Lee, Ryu, & Lee, 2017).
Safety and Hazards
Properties
IUPAC Name |
methyl 2-(3,5-dibromo-4-hydroxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c1-14-8(12)4-5-2-6(10)9(13)7(11)3-5/h2-3,13H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEQAKXFKIZTCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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